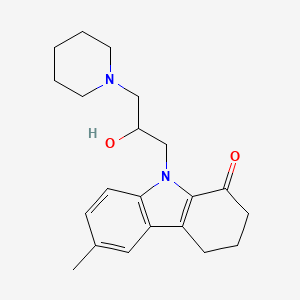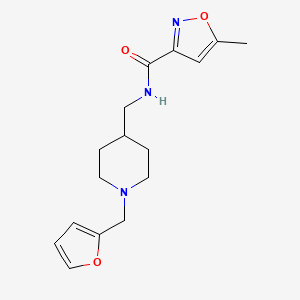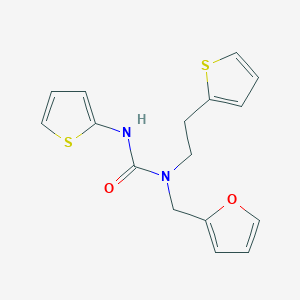![molecular formula C17H14ClN3O2S B2506398 N-(6-acétyl-3-cyano-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide CAS No. 864859-17-6](/img/structure/B2506398.png)
N-(6-acétyl-3-cyano-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé a été étudié pour son potentiel en tant qu'agent antitubuline. Il inhibe la croissance des cellules cancéreuses avec des valeurs de CI50 allant de 25 à 440 nM contre un panel de quatre lignées cellulaires cancéreuses. Sa forte inhibition de la polymérisation de la tubuline se produit par liaison au site de la colchicine de la tubuline .
- Les dérivés de cyanoacétamide, y compris ce composé, servent de structures privilégiées pour la synthèse hétérocyclique. Ce sont des réactifs polyvalents, avec les fonctions carbonyle et cyano stratégiquement positionnées pour les réactions avec des réactifs bidentés courants. L'hydrogène actif sur C-2 peut participer à diverses réactions de condensation et de substitution, conduisant à diverses moitiés hétérocycliques .
- Les chercheurs ont exploré l'utilité synthétique des cyanoacétamides N-aryle et/ou hétéryle (y compris notre composé) dans la construction d'hétérocycles organiques. Ces efforts mettent en évidence leur potentiel dans l'évolution de meilleurs agents chimiothérapeutiques. Les caractéristiques structurales du composé en font un point de départ précieux pour la conception de nouveaux médicaments .
- Une molécule apparentée à ce composé, 4SC-207, contient le squelette 2-[(pyridin-3'-yl)acrylamido]-3-cyano-4,5,6,7-tétrahydrothieno[2,3-c]pyridine. Elle inhibe la polymérisation des microtubules à des concentrations élevées et présente une forte activité antiproliférative à des concentrations nanomolaires faibles contre les cellules cancéreuses .
- Le composé peut servir de base pour les préparations d'oxime. Par exemple, le traitement du 2-cyano-N-(3-cyano-4,5,6,7-tétrahydrobenzo[b]thiophén-2-yl)acétamide avec des réactifs méthyléniques actifs donne les dérivés 2-oxopyridine respectifs .
- Des étalons de référence de haute qualité de ce composé sont disponibles pour les tests pharmaceutiques. Les chercheurs peuvent l'utiliser comme référence dans leurs expériences .
Agents Antitubuline
Synthèse Hétérocyclique
Agents Chimiothérapeutiques
Inhibition de la Polymérisation des Microtubules
Préparation de l'Oxime
Étalon de Référence pour les Tests
Propriétés
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAPKIWSDNFWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

